1-(4-Benzylidenepiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-benzylidenepiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKLXHNKSVMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=CC2=CC=CC=C2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
Key analogs differ in substituents on the piperidine/piperazine rings, influencing electronic, steric, and pharmacokinetic properties.
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-(4-Benzylidenepiperidin-1-yl)ethanone | 4-Benzylidene, 1-acetyl | C₁₄H₁₅NO | 213.28 | Conjugated benzylidene, planar rigidity |
| 1-(4-Benzylpiperidin-1-yl)ethanone | 4-Benzyl (-CH₂C₆H₅) | C₁₄H₁₇NO | 215.30 | Non-conjugated benzyl group |
| 1-(4-Phenylpiperazin-1-yl)ethanone | 4-Phenyl, piperazine ring | C₁₂H₁₆N₂O | 204.27 | Piperazine backbone, phenyl substitution |
| 1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone | 3-(4-Cl-benzoyl) | C₁₄H₁₆ClNO₂ | 265.74 | Chlorinated benzoyl group, ketone moiety |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | 4-Benzylpiperazine, indole | C₂₀H₂₁N₃O | 319.40 | Indole-piperazine hybrid |
Key Observations :
- Piperazine-based analogs (e.g., 1-(4-Phenylpiperazin-1-yl)ethanone) exhibit reduced steric hindrance, favoring interactions with flat aromatic enzyme pockets .
Spectroscopic Data:
Key Observations :
Key Observations :
- The benzylidene analog exhibits superior AChE inhibition (IC₅₀ 2.1 µM) compared to benzyl or phenyl-substituted derivatives, likely due to enhanced π-π stacking with the enzyme’s catalytic site .
- Chlorinated analogs show reduced potency despite increased lipophilicity, suggesting steric clashes in the AChE gorge .
Q & A
Q. What chiral synthesis methods are suitable for enantiomerically pure derivatives?
- Methodological Answer: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for ketone reductions. Chiral HPLC (Chiralpak IA column) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration .
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